Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-
Description
"Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-" is a structurally complex derivative of decanoic acid. Its molecular framework features a 10-oxodecanoic acid backbone modified at the 10-position by an amide linkage to a 4-(acetyloxy)-1-naphthalenyl group. This substitution introduces both aromatic and electron-withdrawing characteristics, distinguishing it from simpler aliphatic or phenyl-substituted analogs.
The 4-(acetyloxy)-1-naphthalenyl substituent likely introduces steric hindrance, which may reduce reaction yields compared to smaller aromatic groups (e.g., phenyl or benzyloxy derivatives) .
Properties
CAS No. |
608513-51-5 |
|---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
10-[(4-acetyloxynaphthalen-1-yl)amino]-10-oxodecanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-16(24)28-20-15-14-19(17-10-8-9-11-18(17)20)23-21(25)12-6-4-2-3-5-7-13-22(26)27/h8-11,14-15H,2-7,12-13H2,1H3,(H,23,25)(H,26,27) |
InChI Key |
CLHUHGGFODFWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C2=CC=CC=C21)NC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves multiple steps and specific reaction conditionsThe acetyloxy group is typically introduced via acetylation using acetic anhydride . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the naphthalenyl group and acetyloxy functional group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key differentiator is its 4-(acetyloxy)-1-naphthalenyl substituent. Below is a comparison with structurally related analogs:
Key Observations:
Substituent Effects on Synthesis Yields :
- Bulky or electron-withdrawing groups (e.g., benzyloxy, acetyloxy-naphthalenyl) may lower yields due to steric hindrance or reduced nucleophilicity. For example, 4-hydroxyphenyl derivatives yield 7% , while benzyloxy analogs achieve 72% .
- The acetyloxy group’s electron-withdrawing nature could further complicate amide coupling compared to hydroxyl or benzyloxy groups.
Biological Activity: Hydroxyphenyl and dihydroxyphenyl derivatives exhibit antiproliferative or antibacterial activity , suggesting that aromatic substituents enhance bioactivity. The acetyloxy-naphthalenyl group may similarly confer activity, though this requires empirical validation. Aliphatic aminohexyl derivatives (e.g., 10-((6-aminohexyl)amino)-10-oxodecanoic acid) are intermediates for functionalization, highlighting versatility in applications .
Physicochemical Properties :
- Lipophilicity increases with aromatic substituents: naphthalenyl > benzyloxyphenyl > hydroxyphenyl. This impacts solubility, with acetyloxy-naphthalenyl derivatives likely requiring organic solvents for dissolution .
- Melting points vary significantly; dihydroxyphenyl derivatives melt at 95–97°C , whereas methyl esters (e.g., 10b) are solids at room temperature .
Research Findings and Implications
- Synthetic Challenges : The acetyloxy-naphthalenyl group’s steric bulk may necessitate optimized coupling conditions (e.g., higher temperatures or alternative activating agents) to improve yields .
- Biological Potential: Structural analogs with aromatic groups show promise in anticancer and antimicrobial applications . The target compound’s naphthalenyl moiety could enhance DNA intercalation or enzyme inhibition, but cytotoxicity and selectivity studies are needed.
- Comparative Reactivity : The acetyloxy group is prone to hydrolysis under basic or enzymatic conditions, which could be leveraged for prodrug designs .
Biological Activity
Decanoic acid, specifically the compound 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-, is a derivative of decanoic acid (C10), a medium-chain fatty acid with notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
- Chemical Name : Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-
- CAS Number : 608513-51-5
- Molecular Formula : C22H27NO5
- Molecular Weight : 385.453 g/mol
Recent studies have indicated that decanoic acid acts as a modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. The compound binds to PPARγ, enhancing its activity without promoting adipogenesis, which is often a side effect of other PPARγ activators like thiazolidinediones (TZDs) .
Key Findings:
- Binding and Activation : Decanoic acid directly binds to PPARγ, occupying a unique binding site distinct from those of long-chain fatty acids and TZDs .
- Glucose Regulation : It has been shown to reduce blood glucose levels and improve insulin sensitivity without causing weight gain .
In Vitro Studies
In vitro assays using NIH 3T3-L1 preadipocytes have demonstrated that decanoic acid can modulate adipocyte differentiation. The differentiation assay indicated that treatment with decanoic acid led to significant changes in lipid accumulation compared to controls .
In Vivo Studies
Animal studies conducted on db/db mice revealed that subcutaneous administration of decanoic acid (250 mg/kg body weight) resulted in improved glucose sensitivity and lipid profiles. Blood glucose levels were monitored using glucometers, showing significant reductions over the study period .
Case Studies
- Diabetes Management : A study highlighted the potential of decanoic acid as a therapeutic agent for type 2 diabetes management due to its ability to enhance PPARγ activity without adverse effects on body weight .
- Lipid Metabolism : Another case study focused on the impact of decanoic acid on lipid profiles in diabetic mice, showing favorable outcomes in triglyceride and cholesterol levels .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
